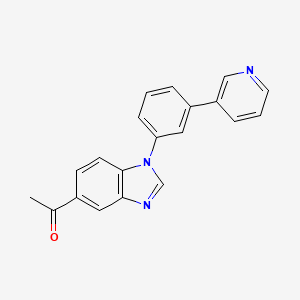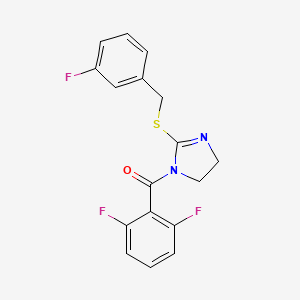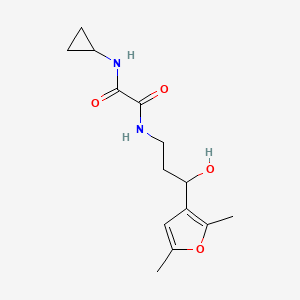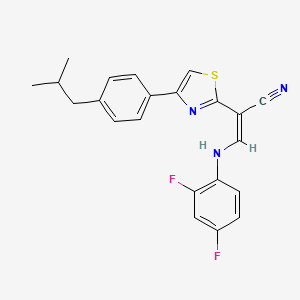
5-Acetyl-1-(3-(3-pyridyl)phenyl)benzimidazole
カタログ番号 B2437251
CAS番号:
184098-17-7
分子量: 313.36
InChIキー: NMXLBDUSUXYEKU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
概要
説明
“5-Acetyl-1-(3-(3-pyridyl)phenyl)benzimidazole” is a compound that contains a benzimidazole core, which is a heterocyclic aromatic organic compound. This bicyclic compound may be viewed as fused rings of the aromatic compounds benzene and imidazole . It is a white or colorless solid that appears in form of tabular crystals .
Synthesis Analysis
The synthesis of benzimidazole derivatives has been widely studied. Benzimidazole is produced by condensation of o-phenylenediamine with formic acid . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .Chemical Reactions Analysis
The chemical reactions involving benzimidazole derivatives have been extensively studied. For instance, benzimidazole is a base and can be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry .Physical And Chemical Properties Analysis
Benzimidazole, which is part of the compound, is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties .科学的研究の応用
Synthesis and Biological Evaluation
- A study by Reddy and Reddy (2010) detailed the synthesis of benzimidazole derivatives and their evaluation for antibacterial and antifungal activity, demonstrating their potential in microbial inhibition (Reddy & Reddy, 2010).
Anticancer Potential
- Shaharyar et al. (2010) explored benzimidazole derivatives for their anticancer activity, identifying compounds with significant potential against cancer cells (Shaharyar et al., 2010).
Antiulcer and Anti-inflammatory Properties
- A study by Mathew, Suresh, and Anbazhagan (2013) synthesized benzimidazole derivatives for potential use as antiulcer agents, with some compounds showing promising results in animal models (Mathew, Suresh, & Anbazhagan, 2013).
- Lantos et al. (1984) researched benzimidazole derivatives for antiinflammatory activity, revealing significant potency in certain compounds (Lantos et al., 1984).
Antimicrobial Activity
- Kunduru, Vanga, and Boche (2014) synthesized novel benzimidazole derivatives and tested their antimicrobial efficacy, demonstrating their potential in fighting various microorganisms (Kunduru, Vanga, & Boche, 2014).
Cholinesterase Inhibitors
- Yoon et al. (2013) synthesized benzimidazole derivatives as potential cholinesterase inhibitors, which can be significant in treating conditions like Alzheimer's disease (Yoon et al., 2013).
特性
IUPAC Name |
1-[1-(3-pyridin-3-ylphenyl)benzimidazol-5-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O/c1-14(24)15-7-8-20-19(11-15)22-13-23(20)18-6-2-4-16(10-18)17-5-3-9-21-12-17/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMXLBDUSUXYEKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)N(C=N2)C3=CC=CC(=C3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details


5-Acetyl-1-(3-iodophenyl)benzimidazole in mixture with 5-acetyl-(3-bromophenyl)benzimidazole (36) was prepared analogously from 35 (Example 4). Yield: ~91% (2 steps from 34).
Name
5-Acetyl-1-(3-iodophenyl)benzimidazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
5-acetyl-(3-bromophenyl)benzimidazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II
Procedure details


5-acetyl-2-(3-(3-pyridyl)phenylamino)aniline (5 g, 16.5 mmol) in formic acid (50 ml) is stirred at 90° C. for 1.5 hours. The cooled reaction mixture is made alkaline by addition of 12 M NaOH. 5-acetyl-1-(3-(3-pyridyl)phenyl)benzimidazole is filtered off washed with water and dried. Quantitative yield. m.p. 195-97° C.
Name
5-acetyl-2-(3-(3-pyridyl)phenylamino)aniline
Quantity
5 g
Type
reactant
Reaction Step One



試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(2,3-Dichlorophenyl)sulfanyl]-4-methoxy-6-(trifluoromethyl)pyrimidine](/img/structure/B2437178.png)
![N-(benzo[d]thiazol-2-yl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2437180.png)

![3-(2-Methoxyphenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine](/img/structure/B2437183.png)

![(Z)-3-(((2,3-dimethylphenyl)amino)methylene)-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2437185.png)
![1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-N-methylindoline-2-carboxamide](/img/structure/B2437186.png)



![6-Cyclopropyl-5-fluoro-N-[2-(4-fluorophenyl)ethyl]pyrimidin-4-amine](/img/structure/B2437191.png)